Consistent 'Inactive' Call Across 13 HTS Assays Defines a Low Polypharmacology Profile Versus Actives in the Benzodioxine-2-Carboxamide Class
The target compound was evaluated in 13 confirmatory and primary screening assays archived in PubChem (CID 2788371). Across all 13 assays—including HIV-1 RNase H inhibition (AID 372), MKP-3 phosphatase inhibition (AID 425), HePTP tyrosine phosphatase inhibition (AID 521), Hsp70 inhibition (AID 583), ER stress-induced cell death inhibition (AID 1010), Bcl-B phenotype conversion (AID 1240), Mycobacterium tuberculosis H37Rv growth inhibition (AID 1949), VHR1 phosphatase inhibition (AID 1992), Bacillus anthracis CapD inhibition (AID 492967), Staphylococcus aureus MgrA modulation (AID 602314), GIV GBA-motif–Gαi interaction inhibition (AID 1224905 for two targets), FBW7 E3 ligase activation (AID 1259310), and MITF inhibition (AID 1259374)—the compound was uniformly classified as 'Inactive' [1]. No quantitative IC₅₀ or EC₅₀ values are reported because the compound did not reach the activity threshold in any assay [1].
| Evidence Dimension | Number of screening assays with 'Active' outcome vs. 'Inactive' outcome for the target compound compared with a structurally related benzodioxine-2-carboxamide that shows potent ROCK2 inhibition |
|---|---|
| Target Compound Data | 0 out of 13 PubChem BioAssays scored as 'Active' (100% inactive rate) [1] |
| Comparator Or Baseline | N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CHEMBL519123, pyrazole-phenyl analog): IC₅₀ = 1.5 nM against ROCK2 in STK2 kinase biochemical assay; IC₅₀ = 72 nM in cell-based myosin light chain phosphorylation assay [2] |
| Quantified Difference | The comparator shows sub-nanomolar to low-nanomolar potency against ROCK2, whereas the target compound lacks detectable activity across a panel of 13 diverse targets. This represents a qualitative difference in selectivity breadth rather than a potency shift at a conserved target. |
| Conditions | Target compound evaluated in 13 PubChem-deposited screening and confirmatory assays spanning multiple target classes (kinases, phosphatases, chaperones, proteases, transcriptional regulators, protein–protein interactions) [1]. Comparator evaluated in a recombinant STK2 kinase biochemical assay (pH 7.0, T = 2 °C) and a cell-based ROCK2 myosin light chain phosphorylation assay [2]. |
Why This Matters
For users seeking a structurally defined negative-control compound or a scaffold with a demonstrated low hit rate across diverse target classes, the target compound's uniform inactivity profile provides an empirically validated selectivity baseline that distinguishes it from benzodioxine-2-carboxamide analogs exhibiting potent target engagement.
- [1] PubChem. Assay Summary for CID 2788371—N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. National Center for Biotechnology Information. Accessed 2026-05-06. View Source
- [2] BindingDB. BDBM25472—CHEMBL519123: N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide. US11759530, Compound Table 1.7. IC₅₀ (ROCK2 biochemical) = 2 nM; IC₅₀ (ROCK2 cell-based) = 72 nM. View Source
